Sulfonic acid, dimethyl methoxy butyrate
Description
Sulfonic acid, dimethyl methoxy butyrate (CAS: 81920-17-4) is a sulfonic acid derivative characterized by a butyrate ester moiety modified with dimethyl methoxy groups. Sulfonic acids are widely used in industrial catalysis, pharmaceuticals, and organic synthesis due to their acidity and stability .
Properties
CAS No. |
81920-17-4 |
|---|---|
Molecular Formula |
C7H15O3S+ |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(3-carboxy-3-methoxypropyl)-dimethylsulfanium |
InChI |
InChI=1S/C7H14O3S/c1-10-6(7(8)9)4-5-11(2)3/h6H,4-5H2,1-3H3/p+1 |
InChI Key |
KAFDTTXVCHCFIU-UHFFFAOYSA-O |
Canonical SMILES |
COC(CC[S+](C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonic acid, dimethyl methoxy butyrate typically involves the sulfonation of dimethyl methoxy butyrate. This can be achieved through the reaction of dimethyl methoxy butyrate with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors where the reactants are mixed and reacted under controlled conditions. The use of catalysts such as sulfuric acid or Lewis acids can enhance the reaction rate and yield. The product is then purified through distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Sulfonic acid, dimethyl methoxy butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfoxides.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfonates or sulfoxides.
Reduction: Sulfides or thiols.
Substitution: Various substituted sulfonic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Sulfonic acid, dimethyl methoxy butyrate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and ion-exchange resins.
Mechanism of Action
The mechanism of action of sulfonic acid, dimethyl methoxy butyrate involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfonic acid group can interact with nucleophiles, leading to the formation of new chemical bonds. In biological systems, the compound can modify proteins and enzymes through sulfonation, affecting their activity and function.
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a broader class of sulfonic acid esters. Key structural analogs include:
| Compound | Key Features | Applications |
|---|---|---|
| p-Toluenesulfonic Acid | Aromatic sulfonic acid with a methylbenzene group. | Superior catalyst for esterification (97.8% yield in butyl butyrate synthesis). |
| Methanesulfonic Acid | Aliphatic sulfonic acid (CH₃SO₃H). | Catalyst in industrial synthesis; preferred over HCl or H₂SO₄ for fewer byproducts. |
| Hydroxylbenzene Sulfonic Acid | Aromatic sulfonic acid with −OH group. | Identified in aerosol formation; reacts with ammonium sulfate seed particles. |
| 3-Methoxy-4-hydroxyphenylethyleneglycol sulfate | Combines sulfonic acid with methoxy and glycol groups. | Biological relevance in metabolite pathways (e.g., anti-inflammatory effects). |
Key Differences :
- Acidity : p-Toluenesulfonic acid (pKa ≈ −2) is stronger than aliphatic sulfonic acids like methanesulfonic acid (pKa ≈ −1.9) due to aromatic stabilization of the conjugate base . Dimethyl methoxy butyrate’s ester groups may reduce acidity compared to unsubstituted sulfonic acids.
- Solubility : The butyrate ester in the target compound likely increases lipophilicity, contrasting with polar sulfonic acids like hydroxylbenzene sulfonic acid, which exhibit high water solubility .
- Catalytic Efficiency : p-Toluenesulfonic acid outperforms H₂SO₄ in esterification due to lower corrosivity and higher selectivity . Dimethyl methoxy butyrate’s bulkier structure may hinder catalytic activity in confined reaction sites (e.g., zeolite pores) .
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